molecular formula C18H20O4 B1368156 マグノリグナンA CAS No. 93673-81-5

マグノリグナンA

カタログ番号: B1368156
CAS番号: 93673-81-5
分子量: 300.3 g/mol
InChIキー: ORPULAPYNPMMAQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Magnolignan A is a natural product belonging to the lignan class of compounds. It can be extracted from plants such as kudzu and Magnolia officinalis. Magnolignan A appears as a white crystalline solid and is known for its good solubility in common organic solvents like ethanol, ether, and dichloromethane. It is relatively stable at room temperature but may decompose under light and high-temperature conditions. Magnolignan A exhibits various biological activities, including anti-tumor, antioxidant, anti-inflammatory, and antibacterial effects .

科学的研究の応用

Magnolignan A has a wide range of scientific research applications, including:

Safety and Hazards

When handling Magnolignan A, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

将来の方向性

Given the biological activities of lignans, extensive exploration of them through phytochemical studies, chemical synthesis, structure modification, structure–activity relationship analysis and mechanism of action studies could bring the next generation of antiviral drugs .

生化学分析

Biochemical Properties

Magnolignan A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Magnolignan A has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and matrix metalloproteinases (MMPs) . These interactions lead to the modulation of cell cycle progression and inhibition of metastasis. Additionally, Magnolignan A exhibits antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Cellular Effects

Magnolignan A exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis (programmed cell death) and cell cycle arrest at the G1 and G2/M phases . This compound also inhibits cell migration and invasion, thereby reducing the metastatic potential of cancer cells. Furthermore, Magnolignan A influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism . These effects contribute to its anticancer activity and potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of Magnolignan A involves several key interactions at the molecular level. It binds to specific biomolecules, such as DNA and proteins, to exert its effects. For example, Magnolignan A has been shown to bind to the DNA minor groove, leading to the inhibition of DNA replication and transcription . Additionally, it modulates the activity of transcription factors, such as NF-κB and AP-1, which play crucial roles in inflammation and cancer progression . By inhibiting these transcription factors, Magnolignan A reduces the expression of pro-inflammatory cytokines and oncogenes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Magnolignan A change over time. This compound is relatively stable at room temperature but may degrade under high temperature and light exposure . Long-term studies have shown that Magnolignan A maintains its biological activity over extended periods, although its potency may decrease slightly due to gradual degradation

Dosage Effects in Animal Models

The effects of Magnolignan A vary with different dosages in animal models. At low to moderate doses, Magnolignan A exhibits significant anticancer and anti-inflammatory effects without causing toxicity . At high doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . Studies have identified a threshold dose beyond which the toxic effects outweigh the therapeutic benefits. Therefore, careful dosage optimization is essential to maximize the efficacy and safety of Magnolignan A in therapeutic applications.

Metabolic Pathways

Magnolignan A is involved in several metabolic pathways, including those related to its antioxidant and anticancer activities. It interacts with enzymes like cytochrome P450s (CYPs) and glutathione S-transferases (GSTs), which play roles in its metabolism and detoxification . These interactions influence the metabolic flux and levels of metabolites, contributing to the overall biological effects of Magnolignan A. Additionally, Magnolignan A affects the biosynthesis of secondary metabolites, such as flavonoids and lignans, which further enhance its therapeutic potential .

Transport and Distribution

Within cells and tissues, Magnolignan A is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, such as albumin and lipoproteins, which facilitate its movement across cell membranes and within the bloodstream . Magnolignan A tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . This distribution pattern is crucial for understanding its pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

Magnolignan A exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various cellular components . In the nucleus, Magnolignan A binds to DNA and modulates gene expression, while in the cytoplasm, it interacts with signaling proteins and enzymes . This subcellular localization is mediated by targeting signals and post-translational modifications that direct Magnolignan A to specific compartments or organelles.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Magnolignan A typically involves extraction from plant materials containing high concentrations of the compound. The process includes:

Industrial Production Methods: While the primary method of obtaining Magnolignan A is through plant extraction, industrial production methods may involve optimizing the extraction process for higher yields and purity. This can include the use of advanced solvent extraction techniques and purification methods to ensure the compound meets industrial standards.

化学反応の分析

Types of Reactions: Magnolignan A undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

類似化合物との比較

Magnolignan A is unique among lignans due to its specific structural features and biological activities. Similar compounds include:

Magnolignan A stands out due to its specific molecular targets and pathways, as well as its potential for fewer toxic side effects compared to other lignans .

特性

IUPAC Name

3-[4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)phenyl]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-2-3-12-4-6-17(21)15(9-12)16-10-13(5-7-18(16)22)8-14(20)11-19/h2,4-7,9-10,14,19-22H,1,3,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPULAPYNPMMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Magnolignan A
Reactant of Route 2
Magnolignan A
Reactant of Route 3
Reactant of Route 3
Magnolignan A
Reactant of Route 4
Reactant of Route 4
Magnolignan A
Reactant of Route 5
Reactant of Route 5
Magnolignan A
Reactant of Route 6
Reactant of Route 6
Magnolignan A
Customer
Q & A

Q1: What is the reported cytotoxic activity of Magnolignan A and its glucoside derivative?

A1: Magnolignan A-2-O-β-D-glucopyranoside exhibited medium cytotoxic activity against HEp-2 and HepG2 cells, with IC50 values of 13.3 µM and 10.1 µM, respectively. The aglycone, Magnolignan A, showed weaker activity with IC50 values of 46.4 µM and 21.7 µM against the same cell lines [].

Q2: What is the chemical structure of Magnolignan A?

A2: Magnolignan A is a lignan with a biphenyl structure. Although the provided abstracts do not explicitly detail the spectroscopic data, the structure can be deduced from its name and the described synthetic route in the literature [].

Q3: Has Magnolignan A been synthesized, and what is the key reaction involved?

A3: Yes, a total synthesis of Magnolignan A has been achieved []. The key step involves an iron(III) chloride-catalyzed oxidative coupling to form the biphenyl core of the molecule.

Q4: What natural sources are rich in Magnolignan A?

A4: Magnolignan A has been isolated from the heartwood of Streblus asper [] and the bark of Magnolia officinalis [].

Q5: What is the role of Magnolignan C in traditional Chinese medicine?

A6: While not directly addressed in the provided research, one study identified Magnolignan C as a potential bioactive component of Xiaoer Chiqiao Qingre Granules, a traditional Chinese medicine formulation used to treat fever in children []. This suggests a possible therapeutic application in traditional medicine practices.

Q6: Have any studies investigated the potential for Magnolignan A to be used as a quality marker for Magnolia species?

A7: Interestingly, a study explored using closely related Magnolignan I as a potential bimolecular marker for distinguishing between Magnolia officinalis and Magnolia officinalis var. biloba []. This research highlights the potential of specific lignans, like Magnolignan A, as chemical markers for quality control in herbal medicine production.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。